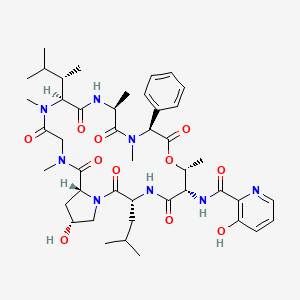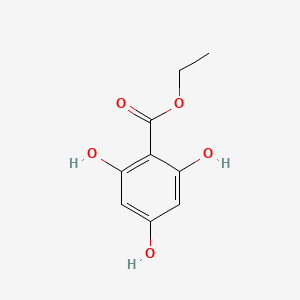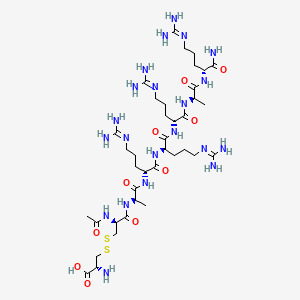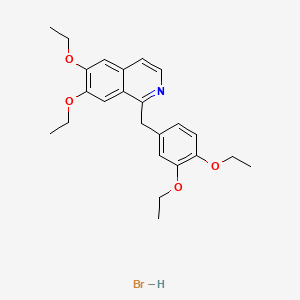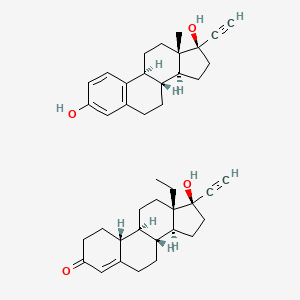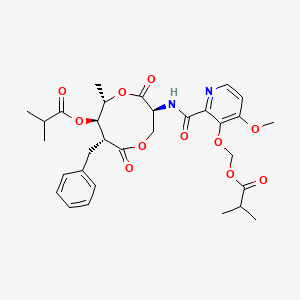
苯嘧菌胺
描述
Fenpicoxamid is a picolinamide fungicide primarily used for the control of foliar diseases in crops such as cereals and bananas. It acts as a contact and residual protectant with limited systemic activity but some translaminar activity . Fenpicoxamid is known for its effectiveness against Septoria tritici in cereals and Black Sigatoka in bananas .
科学研究应用
Fenpicoxamid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and agriculture. It is used as a fungicide to control fungal diseases in crops, thereby improving crop yield and quality . Additionally, Fenpicoxamid is employed in studies related to its mode of action, environmental fate, and resistance management .
作用机制
Target of Action
Fenpicoxamid, a derivative of the natural product UK-2A , primarily targets the cytochrome bc1 complex in the mitochondrial electron transport chain . This complex plays a crucial role in cellular respiration, a process that generates energy for the cell .
Mode of Action
Fenpicoxamid acts as a Qi inhibitor . It binds to the Qi quinone binding site of the cytochrome bc1 complex . This binding inhibits the function of the cytochrome c reductase , disrupting the electron transport chain and causing a rapid loss of mitochondrial membrane potential . This disruption of energy production leads to the death of the fungal cells .
Biochemical Pathways
The primary biochemical pathway affected by fenpicoxamid is the electron transport chain in the mitochondria . By inhibiting the cytochrome bc1 complex, fenpicoxamid disrupts the flow of electrons through this chain . This disruption prevents the cell from producing ATP, the main energy currency of the cell, leading to cell death .
Pharmacokinetics
It is known that fenpicoxamid is converted to its active form, uk-2a, in fungal cells . This conversion suggests that fenpicoxamid may be prodrug, with UK-2A being the actual fungicidally active species .
Result of Action
The primary result of fenpicoxamid’s action is the death of fungal cells . By disrupting the electron transport chain, fenpicoxamid prevents the cell from producing the energy it needs to survive . This leads to a rapid loss of mitochondrial membrane potential and ultimately, cell death .
Action Environment
The environment can influence the action, efficacy, and stability of fenpicoxamid. This suggests that environmental conditions such as temperature, humidity, and pH could potentially influence the stability and efficacy of fenpicoxamid .
生化分析
Biochemical Properties
Fenpicoxamid strongly inhibits the growth of several ascomycete fungi, including Zymoseptoria tritici . It is converted by Z. tritici to UK-2A, a 15-fold stronger inhibitor of Z. tritici growth . Fenpicoxamid targets the Qi site of the respiratory cytochrome bc1 complex , which is a novel target site for cereal fungicides .
Cellular Effects
Fenpicoxamid and its active metabolite UK-2A cause rapid loss of mitochondrial membrane potential in Z. tritici spores . This suggests that Fenpicoxamid has a significant impact on cellular energy production processes.
Molecular Mechanism
Fenpicoxamid acts as a Qi inhibitor fungicide . The active species UK-2A binds at the Qi site in a similar, but not identical, fashion to antimycin A . This binding interaction inhibits the function of the cytochrome bc1 complex, disrupting the electron transport chain and energy production within the cell .
Temporal Effects in Laboratory Settings
Fenpicoxamid demonstrates excellent residual activity . It is not stable in water due to hydrolysis . This suggests that the effects of Fenpicoxamid may change over time in aqueous environments, potentially affecting its long-term efficacy in laboratory settings.
Metabolic Pathways
Fenpicoxamid is metabolized by Z. tritici to produce UK-2A This suggests that Fenpicoxamid may interact with enzymes or cofactors involved in this metabolic process
准备方法
Synthetic Routes and Reaction Conditions
Fenpicoxamid is synthesized through a series of chemical reactions involving the condensation of 3-[(isobutyryloxy)methoxy]-4-methoxypyridine-2-carboxylic acid with (3S,6S,7R,8R)-3-amino-8-benzyl-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl 2-methylpropanoate . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the condensation process .
Industrial Production Methods
The industrial production of Fenpicoxamid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .
化学反应分析
Types of Reactions
Fenpicoxamid undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions
Hydrolysis: Fenpicoxamid hydrolyzes rapidly in water, especially under alkaline conditions.
Substitution: Substitution reactions involving Fenpicoxamid typically occur under specific conditions with suitable reagents.
Major Products Formed
The major products formed from the hydrolysis of Fenpicoxamid include its constituent acids and alcohols . Oxidative degradation can lead to the formation of various oxidized derivatives .
相似化合物的比较
Similar Compounds
Florylpicoxamid: A second-generation picolinamide fungicide with similar biological activity and attributes.
Antimycin A: A natural product that also targets the Qi site of the cytochrome bc1 complex.
Uniqueness
Fenpicoxamid is unique due to its specific mode of action and its effectiveness against a broad spectrum of fungal pathogens . Unlike other fungicides, it does not exhibit cross-resistance with strobilurin, azole, or benzimidazole fungicides . This makes Fenpicoxamid a valuable tool in resistance management strategies .
属性
IUPAC Name |
[2-[[(3S,7R,8R,9S)-7-benzyl-9-methyl-8-(2-methylpropanoyloxy)-2,6-dioxo-1,5-dioxonan-3-yl]carbamoyl]-4-methoxypyridin-3-yl]oxymethyl 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N2O11/c1-17(2)28(35)42-16-41-26-23(39-6)12-13-32-24(26)27(34)33-22-15-40-30(37)21(14-20-10-8-7-9-11-20)25(19(5)43-31(22)38)44-29(36)18(3)4/h7-13,17-19,21-22,25H,14-16H2,1-6H3,(H,33,34)/t19-,21+,22-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTOTYJSCYHYFK-RBODFLQRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(=O)OCC(C(=O)O1)NC(=O)C2=NC=CC(=C2OCOC(=O)C(C)C)OC)CC3=CC=CC=C3)OC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](C(=O)OC[C@@H](C(=O)O1)NC(=O)C2=NC=CC(=C2OCOC(=O)C(C)C)OC)CC3=CC=CC=C3)OC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80895118 | |
| Record name | Fenpicoxamid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80895118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
517875-34-2 | |
| Record name | (3S,6S,7R,8R)-8-Benzyl-3-[3-[(isobutyryloxy)methoxy]-4-methoxypicolinamido]-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl isobutyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=517875-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenpicoxamid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80895118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S,6S,7R,8R)-8-benzyl-3-{[(4-methoxy-3-{[(2-methylpropanoyl)oxy]methoxy}pyridin-2-yl)carbonyl]amino}-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl 2-methylpropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENPICOXAMID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W7MC999JJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


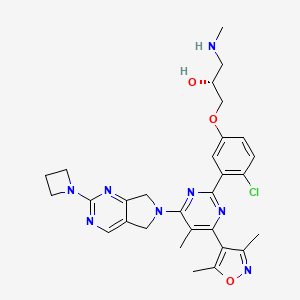
![N-[8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide](/img/structure/B607355.png)

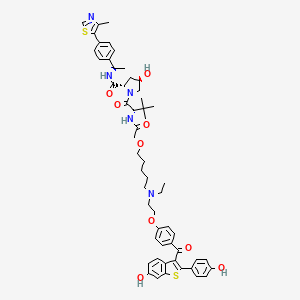

![2-methyl-N-[4-[(2S)-2-(2-morpholin-4-ylethyl)piperidin-1-yl]sulfonylphenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide](/img/structure/B607361.png)



